molecular formula C19H19N3OS2 B2592801 N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-10-2

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2592801
M. Wt: 369.5
InChI Key: PAORXXSZGYZQKR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMTA, is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Novel derivatives of thiadiazole, including compounds structurally related to N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized using various techniques. For instance, Yu et al. (2014) described the preparation of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation, showcasing a fast and convenient method for generating these compounds (Yu et al., 2014). This process highlights the versatility and reactivity of thiadiazole derivatives, indicating their potential in creating diverse chemical entities for further pharmacological exploration.

Anticancer Activity

Thiadiazole derivatives have been extensively investigated for their anticancer properties. Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which demonstrated potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer treatment (Abu-Melha, 2021). Similarly, Çevik et al. (2020) evaluated novel 1,3,4-thiadiazole derivatives for anticancer activity, identifying compounds with significant cytotoxicity against breast and lung cancer cells, further emphasizing the therapeutic potential of these molecules in oncology (Çevik et al., 2020).

Molecular Properties and Drug Design

In addition to synthesis and biological activities, the structural and molecular properties of thiadiazole derivatives have been a subject of interest. For example, Shukla et al. (2012) focused on the design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, demonstrating their role as glutaminase inhibitors with potential implications in cancer therapy (Shukla et al., 2012). These studies underscore the importance of understanding the molecular characteristics of thiadiazole derivatives for the development of new therapeutic agents.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-4-6-15(7-5-12)18-21-19(25-22-18)24-11-17(23)20-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORXXSZGYZQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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